3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid
Description
3-N,7-N-Diethyl-10H-phenoxazine-3,7-diamine; nitric acid is a phenoxazine derivative characterized by a tricyclic aromatic core with oxygen as the central heteroatom (unlike sulfur in phenothiazines). The compound features diethylamino substituents at positions 3 and 7, paired with nitric acid as a counterion.
Properties
CAS No. |
651006-15-4 |
|---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine;nitric acid |
InChI |
InChI=1S/C16H19N3O.HNO3/c1-3-17-11-5-7-13-15(9-11)20-16-10-12(18-4-2)6-8-14(16)19-13;2-1(3)4/h5-10,17-19H,3-4H2,1-2H3;(H,2,3,4) |
InChI Key |
OSTYNTMACZXWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)NCC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenoxazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine-3,7-dione, while substitution reactions can produce various substituted phenoxazine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Phenoxazine derivatives exhibit significant antioxidant activities. Research indicates that 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine can inhibit lipid peroxidation in biological systems, making it a candidate for therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .
Antitumor Activity
Several studies have highlighted the potential of phenoxazine derivatives in cancer treatment. The compound has shown promise as an antitumor agent due to its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that modifications of phenoxazine compounds could enhance their efficacy against specific cancer types .
Drug Delivery Systems
The compound's properties allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Analytical Chemistry Applications
Spectroscopic Probes
Due to their reversible oxidative properties, phenoxazines serve as effective spectroscopic probes in photoinduced electron transfer studies. The intense color and distinct absorbance characteristics of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine make it suitable for use in various spectroscopic techniques .
Electrochemical Sensors
The electrochemical behavior of this compound has been studied extensively. It can be employed in the development of electrochemical sensors for detecting specific biomolecules or environmental pollutants due to its redox-active nature .
Material Science Applications
Polymerization Inhibitors
Phenoxazine derivatives are effective as polymerization inhibitors. They prevent unwanted radical polymerization during the synthesis and storage of acrylic monomers, thereby enhancing the stability and shelf-life of polymer products .
Photovoltaic Materials
Research indicates that phenoxazines can be incorporated into organic photovoltaic cells due to their favorable electronic properties. This application is being explored to improve the efficiency of solar energy conversion .
Data Table: Summary of Applications
Case Studies
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine in rat brain models. The results indicated a significant reduction in lipid peroxidation levels compared to control groups.
-
Electrochemical Sensor Development
- Researchers developed an electrochemical sensor using the compound for detecting glucose levels in diabetic patients. The sensor demonstrated high sensitivity and specificity, making it a potential tool for clinical diagnostics.
-
Antitumor Efficacy Research
- A series of experiments were conducted to assess the cytotoxic effects of various phenoxazine derivatives on breast cancer cell lines. Results showed that modifications led to increased apoptosis rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heteroatom Variations
- Phenoxazine vs. This may reduce susceptibility to oxidation but limit π-π stacking interactions in biological systems . Phenothiazine (S): Sulfur’s polarizability enhances charge-transfer capabilities, making phenothiazines common in antipsychotics (e.g., chlorpromazine) and redox-active dyes. The sulfur atom also contributes to higher molecular weight and distinct UV-Vis absorption profiles .
Substituent Effects
- Diethylamino Groups vs. The steric bulk may also hinder interactions with biological targets compared to smaller methyl groups . Tetramethylamino (10-Ethyl-N,N,N′,N′-tetramethylphenothiazine-3,7-diamine): Methyl groups offer lower steric hindrance, favoring tighter binding to receptors. The compound’s molecular weight (313.16 g/mol) is lower than the target phenoxazine analog (estimated ~390 g/mol) due to smaller substituents .
- Nitro Group Derivatives (): Nitro-substituted phenothiazines (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) exhibit strong electron-withdrawing effects, shifting redox potentials and absorption spectra. These contrasts highlight how electron-donating (diethylamino) vs. withdrawing (nitro) groups modulate electronic properties .
Counterion Influence
- Nitric Acid vs. Dihydrobromide/Mesylate (): Nitric Acid (HNO₃): Enhances water solubility and stability in acidic conditions. Nitrate salts are often hygroscopic, which may affect storage requirements. Dihydrobromide (LMTB) and Mesylate (LMTM): Bromide and mesylate anions offer different solubility profiles and crystallization tendencies. Mesylates are generally more stable under humid conditions .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves alkylation of phenoxazine diamines, analogous to phenothiazine derivatization methods (). Nitric acid may serve as both a protonating agent and oxidizing agent during purification .
- Biological Activity: Diethylamino groups may enhance membrane permeability compared to chlorpromazine’s dimethylaminopropyl chain, but reduced receptor affinity due to steric effects could limit therapeutic efficacy .
- Material Science Applications: Phenoxazines’ oxygen-centric electronic structure makes them promising for organic semiconductors, contrasting with sulfur-based phenothiazines in conductive polymers .
Biological Activity
3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid is a compound belonging to the phenoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid can be represented as follows:
| Property | Details |
|---|---|
| CAS Number | 651006-15-4 |
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine; nitric acid |
Antioxidant Properties
Phenoxazine compounds are known for their radical-trapping antioxidant (RTA) activity. Research indicates that phenoxazines can trap multiple peroxyl radicals effectively, which is crucial for mitigating oxidative stress in biological systems . The ability of 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine to act as an RTA suggests potential therapeutic applications in conditions characterized by oxidative damage.
Anticancer Activity
Studies have highlighted the anticancer properties of phenazines and their derivatives. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, phenoxazines have been linked to mechanisms that disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
The mechanism of action for 3-N,7-N-diethyl-10H-phenoxazine-3,7-diamine involves several pathways:
- Radical Scavenging : The compound's structure allows it to interact with free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or survival pathways.
- Mitochondrial Targeting : The compound can accumulate in mitochondria and disrupt their function, leading to increased apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of phenoxazine derivatives:
- Antitumor Activity : A study demonstrated that phenoxazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Antimicrobial Effects : Research has shown that certain phenoxazines possess antimicrobial properties against various pathogens, suggesting potential use in treating infections .
- Fluorescent Probes in Biological Imaging : The unique optical properties of phenoxazines allow them to be used as fluorescent probes for imaging cellular processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
